(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride
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Overview
Description
(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is an organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of an imidazole ring attached to a phenyl group The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where an imidazole derivative reacts with a halogenated benzene compound.
Formation of the Methanamine Group: The methanamine group is introduced via reductive amination, where an imidazole-phenyl intermediate reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Conversion to Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1-(4-Aminophenyl)-1H-imidazole
Uniqueness
(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is unique due to its specific combination of an imidazole ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFRAVUBYRGMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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